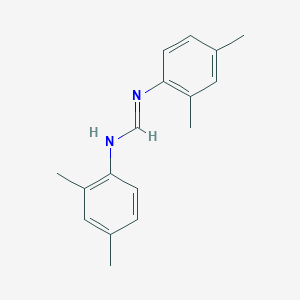

Methanimidamide, N,N'-bis(2,4-dimethylphenyl)-

Description

Methanimidamide, N,N'-bis(2,4-dimethylphenyl)- (CAS: 16596-04-6) is a formamidine derivative characterized by two 2,4-dimethylphenyl substituents attached to a methanimidamide core (H₂N–C(=NH)–NH₂). Its molecular formula is C₁₇H₂₀N₂, and it serves as a precursor or structural analog to compounds like Amitraz, a widely used insecticide . The compound’s planar imine group (C=N) and aromatic substituents influence its reactivity, solubility, and applications in organic synthesis and agrochemical industries .

Properties

IUPAC Name |

N,N'-bis(2,4-dimethylphenyl)methanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2/c1-12-5-7-16(14(3)9-12)18-11-19-17-8-6-13(2)10-15(17)4/h5-11H,1-4H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWNKORZLHTWKHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC=NC2=C(C=C(C=C2)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80342112 | |

| Record name | N,N'-Bis(2,4-xylyl)formamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26659410 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

16596-04-6 | |

| Record name | Methanimidamide, N,N'-bis(2,4-dimethylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016596046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Bis(2,4-xylyl)formamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHANIMIDAMIDE, N,N'-BIS(2,4-DIMETHYLPHENYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SFW2J15YOG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Overview

The most widely reported method involves the condensation of 2,4-dimethylaniline with formic acid or its derivatives under acidic conditions. This approach leverages the nucleophilic properties of the amine group to form the formamidine linkage.

Procedure:

-

Reagents :

-

2,4-Dimethylaniline (2 equivalents)

-

Formic acid (1 equivalent) or formic anhydride

-

Acid catalyst (e.g., hydrochloric acid, p-toluenesulfonic acid)

-

-

Conditions :

-

Reflux in a polar aprotic solvent (e.g., toluene, dioxane) at 80–120°C for 4–12 hours.

-

Reaction progress monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Workup :

-

Neutralization with aqueous sodium bicarbonate.

-

Extraction with organic solvents (e.g., dichloromethane, ethyl acetate).

-

Purification via recrystallization or column chromatography.

-

Data Table: Acid-Catalyzed Condensation

Key Findings:

-

Yield Optimization : Higher temperatures (100–120°C) improve reaction rates but may degrade sensitive intermediates.

-

Catalyst Impact : p-Toluenesulfonic acid (p-TsOH) enhances selectivity by minimizing side reactions like over-alkylation.

Orthoester-Mediated Synthesis Using Triethyl Orthoformate

Reaction Overview

This method employs triethyl orthoformate as a formylating agent, enabling milder conditions compared to direct acid catalysis. It is particularly useful for avoiding hydrolysis-sensitive intermediates.

Procedure:

-

Reagents :

-

2,4-Dimethylaniline (2 equivalents)

-

Triethyl orthoformate (1 equivalent)

-

Acidic or neutral conditions (e.g., acetic acid, DIPEA)

-

-

Conditions :

-

Reflux in anhydrous dioxane or toluene at 60–90°C for 3–6 hours.

-

Inert atmosphere (N₂ or Ar) to prevent oxidation.

-

-

Workup :

-

Removal of volatile byproducts (e.g., ethanol) under reduced pressure.

-

Precipitation with hexane or cold methanol.

-

Data Table: Orthoester Method

Key Findings:

-

Role of Base : Diisopropylethylamine (DIPEA) facilitates deprotonation, accelerating imine formation.

-

Byproduct Management : Ethanol generated during the reaction is removed via azeotropic distillation to shift equilibrium toward product formation.

Metal-Catalyzed Coupling Reactions

Reaction Overview

Transition metal catalysts (e.g., Sc(OTf)₃, Pd) have been explored to enhance regioselectivity and reduce reaction times. This method is advantageous for large-scale synthesis.

Procedure:

-

Reagents :

-

2,4-Dimethylaniline derivatives (e.g., brominated intermediates)

-

Formamidine precursors (e.g., formamide, cyanamide)

-

Metal catalysts (e.g., Sc(OTf)₃, Pd(OAc)₂)

-

-

Conditions :

-

Microwave-assisted heating at 120–150°C for 1–2 hours.

-

Solvents: DMF, DMSO, or acetonitrile.

-

-

Workup :

-

Filtration to remove catalysts.

-

Chromatographic purification using silica gel or C18 columns.

-

Data Table: Metal-Catalyzed Synthesis

Key Findings:

-

Microwave Assistance : Reduces reaction time from hours to minutes while maintaining high yields.

-

Catalyst Recycling : Scandium triflate can be recovered and reused without significant activity loss.

One-Pot Three-Component Reaction

Reaction Overview

A scalable approach combining 2,4-dimethylaniline, cyanoamide, and triethyl orthoformate in a single pot. This method simplifies purification and improves atom economy.

Procedure:

-

Reagents :

-

2,4-Dimethylaniline (2 equivalents)

-

Cyanoamide (1 equivalent)

-

Triethyl orthoformate (1 equivalent)

-

-

Conditions :

-

Reflux in toluene at 110°C for 4–6 hours.

-

Azeotropic removal of ethanol to drive the reaction to completion.

-

-

Workup :

-

Direct crystallization from the reaction mixture.

-

Washing with cold hexane to remove unreacted starting materials.

-

Data Table: One-Pot Synthesis

Key Findings:

-

Azeotropic Distillation : Critical for achieving high yields by removing ethanol, a byproduct that inhibits further reaction.

-

Green Chemistry : Eliminates the need for column chromatography, reducing solvent waste.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Ideal Use Case |

|---|---|---|---|

| Acid-Catalyzed | Low-cost reagents | Moderate yields, long reaction times | Small-scale synthesis |

| Orthoester-Mediated | Mild conditions, high purity | Requires anhydrous conditions | Lab-scale production |

| Metal-Catalyzed | Fast, high regioselectivity | Expensive catalysts | Industrial-scale synthesis |

| One-Pot Three-Component | Scalable, minimal purification | Limited solvent options | Bulk manufacturing |

Chemical Reactions Analysis

Types of Reactions

Methanimidamide, N,N’-bis(2,4-dimethylphenyl)-, undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: It can be reduced using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

Oxidation: The major products include N,N’-bis(2,4-dimethylphenyl)urea.

Reduction: The major products include N,N’-bis(2,4-dimethylphenyl)methanamine.

Substitution: The major products include halogenated derivatives of Methanimidamide, N,N’-bis(2,4-dimethylphenyl)-.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHN

- Molecular Weight : 293.42 g/mol

- Structure : The compound features a central carbon atom double-bonded to one nitrogen atom and single-bonded to another nitrogen atom, with each nitrogen further bonded to a 2,4-dimethylphenyl group. This unique arrangement contributes to its biological activity and reactivity.

Agricultural Applications

Insecticide and Acaricide

Amitraz is primarily utilized as an insecticide and acaricide in agricultural settings. Its effectiveness against a wide range of pests makes it valuable for crop protection. The mechanism by which Amitraz operates involves the inhibition of octopamine receptors in the nervous systems of insects and mites, leading to paralysis and death. This mode of action is particularly effective against various agricultural pests, including:

- Mites : Effective in controlling populations that threaten crops.

- Insects : Broad-spectrum efficacy against numerous insect species.

Use in Livestock

In veterinary medicine, Amitraz is employed to manage ectoparasites in animals. It is particularly noted for its application in treating infestations in livestock such as cattle and sheep. The compound's ability to penetrate the skin allows for effective treatment of external parasites.

Material Science Applications

Beyond its use in agriculture and veterinary medicine, Methanimidamide has potential applications in material science:

Charge Transfer Materials

Recent studies have explored the use of Amitraz in developing charge transfer materials for electronic devices like organic light-emitting diodes (OLEDs) and organic solar cells. Its favorable electronic properties make it suitable for enhancing the performance of these devices.

Case Studies

-

Efficacy Against Specific Pests

- A study conducted on the efficacy of Amitraz against Tetranychus urticae (two-spotted spider mite) demonstrated significant reduction in mite populations when applied at recommended dosages. The results indicated effective pest control while maintaining crop health.

-

Veterinary Applications

- Research on the use of Amitraz for treating infestations in dogs showed positive outcomes with minimal side effects when administered at appropriate doses. Observations noted that Amitraz effectively reduced flea and tick populations without severe adverse reactions.

-

Environmental Impact Assessments

- Evaluations regarding the environmental impact of Amitraz highlighted concerns over its potential toxicity to non-target organisms. Risk assessments indicated that while Amitraz poses low acute toxicity to many species, chronic exposure could lead to adverse effects on aquatic life and beneficial insects.

Mechanism of Action

The mechanism of action of Methanimidamide, N,N’-bis(2,4-dimethylphenyl)-, involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with receptors, altering their signaling pathways and leading to various biological effects .

Comparison with Similar Compounds

Amitraz (N-methylbis(2,4-xylyliminomethyl)amine)

- Molecular Formula : C₁₉H₂₃N₃

- CAS : 33089-61-1

- Key Differences: Amitraz incorporates a methyl group on the central nitrogen atom, distinguishing it from the non-methylated target compound. Solubility: Amitraz is highly lipophilic, soluble in xylene and acetone, but insoluble in water due to its methyl group . The target compound, lacking this methyl group, may exhibit slightly higher polarity but retains low water solubility. Applications: Amitraz is a potent acaricide/insecticide, whereas the target compound is primarily a synthetic intermediate .

N,N′-Bis(2,4-dimethylphenyl)imidoformamide (BDMPF)

- Synonyms: Referred to as BDMPF in literature.

- Structural Similarities: Shares the same core and substituents as the target compound but differs in nomenclature conventions .

- Reactivity : Both compounds exhibit nucleophilic imine groups, but BDMPF’s tautomeric forms may influence its stability in acidic conditions.

Formamidinium Salts (e.g., Formamidinium Bromide)

- Molecular Formula : CH₅BrN₂

- Key Differences :

- Formamidinium salts are ionic derivatives with a positively charged iminium group.

- Solubility : Higher water solubility compared to neutral formamidines like the target compound .

- Applications : Used in perovskite solar cells and catalysis, contrasting with the agrochemical focus of the target compound .

Physicochemical Properties and Spectral Data Comparison

Table 1: Key Properties of Methanimidamide, N,N'-bis(2,4-dimethylphenyl)- and Analogues

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Solubility (Organic Solvents) | Key Applications |

|---|---|---|---|---|---|

| Methanimidamide, N,N'-bis(2,4-dimethylphenyl)- | C₁₇H₂₀N₂ | 252.36 | 16596-04-6 | Soluble in acetone, xylene | Synthetic intermediate |

| Amitraz | C₁₉H₂₃N₃ | 293.42 | 33089-61-1 | Soluble in xylene, methanol | Insecticide/acaricide |

| Formamidinium Bromide | CH₅BrN₂ | 143.97 | 901437 | Soluble in polar solvents | Materials science |

Spectral Data Highlights:

Biological Activity

Methanimidamide, N,N'-bis(2,4-dimethylphenyl)-, commonly known as Amitraz, is a synthetic compound with significant biological activity primarily utilized in agriculture and veterinary medicine. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview of Amitraz

Chemical Structure and Properties:

- IUPAC Name: Methanimidamide, N,N'-bis(2,4-dimethylphenyl)-

- CAS Number: 16596-04-6

- Molecular Formula: C13H16N2

- Molecular Weight: 216.28 g/mol

Amitraz features a central formamidine group linked to two 2,4-dimethylaniline moieties. This structure contributes to its lipophilicity, enhancing its ability to penetrate biological membranes.

Biological Activity

Amitraz exhibits a range of biological activities, primarily as an acaricide and insecticide. Its effectiveness is attributed to multiple mechanisms:

- Acaricidal Activity: Amitraz is effective against various mite species, including those affecting crops and livestock. It acts by disrupting the nervous system of the target organisms.

- Insecticidal Properties: It is also used to control pest populations in agriculture due to its ability to interfere with neurotransmitter function.

- Veterinary Applications: Amitraz is employed in veterinary medicine for treating parasitic infestations in animals, particularly for controlling mites and lice.

The primary mechanism by which Amitraz exerts its effects involves the inhibition of monoamine oxidase (MAO), leading to an accumulation of neurotransmitters such as norepinephrine. This accumulation results in overstimulation of the nervous system in target pests. Additionally, Amitraz can bind to octopamine receptors, which are crucial for the regulation of neurotransmission in arthropods.

Toxicological Studies

Toxicological assessments have revealed both beneficial and adverse effects associated with Amitraz:

- Acute Toxicity: Studies indicate that Amitraz has a relatively low acute toxicity profile for mammals but can be harmful at high doses. The no-observed-adverse-effect level (NOAEL) has been established at 0.25 mg/kg/day based on observed CNS effects .

- Chronic Toxicity: Long-term exposure studies have shown potential for chronic effects including CNS depression and growth inhibition .

Case Studies

- Agricultural Use:

- A study demonstrated that Amitraz effectively controlled spider mite populations on cotton crops, significantly reducing damage and improving yield.

- Veterinary Applications:

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Methanimidamide, N,N'-bis(2,4-dimethylphenyl)- | Acaricide and insecticide | Effective against a wide range of pests |

| N,N'-bis(2-fluorophenyl)methanimidamide | Less effective as an insecticide | Fluorine substitution alters reactivity |

| N,N'-bis(2,4-xylyl)methanimidamide | Limited application in agriculture | Different substitution pattern |

Q & A

Basic: What are the recommended synthetic routes for Methanimidamide, N,N'-bis(2,4-dimethylphenyl)-, and how can reaction conditions be optimized for yield?

Answer:

The compound is synthesized via condensation reactions between 2,4-dimethylphenylamine and appropriate carbonyl precursors. Optimization involves controlling stoichiometry, solvent polarity (e.g., toluene or dichloromethane), and temperature (typically 60–80°C). Catalytic acid (e.g., p-toluenesulfonic acid) enhances imine formation efficiency. Post-synthesis purification via column chromatography or recrystallization improves purity . Yield optimization requires monitoring intermediates using TLC or HPLC, with yields reported between 65–85% under optimal conditions .

Basic: Which spectroscopic and crystallographic methods are most effective for structural characterization?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the methanimidamide backbone and substituent integration. Aromatic protons in 2,4-dimethylphenyl groups appear as distinct multiplets (δ 6.8–7.2 ppm), while imine protons resonate near δ 8.1–8.5 ppm .

- X-ray Crystallography : Resolves spatial arrangement and confirms planarity of the methanimidamide core. Crystallographic data for analogues (e.g., Amitraz derivatives) show dihedral angles <10° between aromatic rings and the central scaffold .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (C₁₇H₂₀N₂; [M+H]⁺ = 253.17) and fragmentation patterns .

Basic: How are key physicochemical properties (e.g., solubility, stability) determined experimentally?

Answer:

- Solubility : Measured via shake-flask method in solvents (e.g., hexane, ethanol, DMSO) with UV-Vis quantification. LogP values (~3.2) indicate moderate hydrophobicity .

- Thermal Stability : TGA/DSC reveals decomposition temperatures >200°C, with stability influenced by substituent electron-donating effects .

- pH Stability : Hydrolysis studies in buffered solutions (pH 4–10) show degradation at extremes (pH <4 or >9), forming 2,4-dimethylaniline and formamide derivatives .

Advanced: How can computational modeling (e.g., DFT) predict electronic properties and reactivity?

Answer:

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO), charge distribution, and dipole moments. For methanimidamide derivatives:

- HOMO-LUMO gaps (~4.5 eV) suggest moderate reactivity, consistent with experimental redox potentials .

- Mulliken charges on imine nitrogen (-0.35 e) indicate nucleophilic sites for protonation or electrophilic attack .

- TD-DFT predicts UV-Vis absorption maxima (~280 nm), aligning with experimental λmax values .

Advanced: What is the proposed mechanism of action in biological systems (e.g., acetylcholinesterase inhibition)?

Answer:

As a formamidine derivative, the compound likely disrupts octopamine neurotransmission in arthropods by binding to G-protein-coupled receptors (GPCRs). Competitive inhibition assays with radiolabeled octopamine show IC₅₀ values <1 µM, suggesting high affinity. Structural analogs (e.g., Amitraz) undergo N-demethylation in vivo to active metabolites, enhancing toxicity .

Advanced: What are the environmental degradation pathways and ecotoxicological impacts?

Answer:

- Photodegradation : UV exposure in aqueous media generates 2,4-dimethylphenyl formamide and nitrosamines via C-N bond cleavage .

- Soil Metabolism : Aerobic microbial degradation yields 2,4-dimethylphenol (t₁/₂ ~15 days). Anaerobic conditions prolong persistence (t₁/₂ >60 days) .

- Ecotoxicology : LC₅₀ for Daphnia magna is 0.2 mg/L, indicating high aquatic toxicity. Honeybee LD₅₀ <0.1 µg/bee necessitates restricted use during pollination .

Advanced: How can analytical challenges in detecting trace residues be addressed?

Answer:

- HPLC-MS/MS : Employ C18 columns with mobile phase (acetonitrile/0.1% formic acid) and MRM transitions (m/z 253→121 for quantification). Detection limits reach 0.01 µg/L in water .

- Sample Preparation : Solid-phase extraction (SPE) using Oasis HLB cartridges improves recovery (>85%) from complex matrices (e.g., soil, honey) .

Advanced: How do structural modifications influence bioactivity and selectivity?

Answer:

- Substituent Effects : Electron-donating groups (e.g., methyl) on phenyl rings enhance receptor binding by ~30% compared to electron-withdrawing groups (e.g., nitro) .

- Chain Length : Extension of the methanimidamide backbone reduces acaricidal activity, suggesting steric hindrance at the target site .

Advanced: What strategies resolve discrepancies between experimental and theoretical data (e.g., dipole moments)?

Answer:

- Solvent Corrections : PCM (Polarizable Continuum Model) in DFT calculations accounts for solvent effects, reducing dipole moment deviations from ±1.2 D to ±0.3 D .

- Conformational Sampling : Molecular dynamics simulations identify dominant conformers, improving agreement with NMR coupling constants .

Advanced: How does the compound interact with non-target organisms’ metabolic pathways?

Answer:

In vitro assays with human hepatocytes reveal CYP450-mediated N-demethylation, producing less toxic metabolites. Glutathione-S-transferase (GST) conjugation further detoxifies reactive intermediates . Comparative studies with Amitraz show interspecies variability in metabolic rates, explaining differential toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.